molecular formula C6H7NO B015640 2-Azabicyclo[2.2.1]hept-5-en-3-one CAS No. 49805-30-3

2-Azabicyclo[2.2.1]hept-5-en-3-one

Cat. No.: B015640
CAS No.: 49805-30-3
M. Wt: 109.13 g/mol
InChI Key: DDUFYKNOXPZZIW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Azabicyclo[2.2.1]hept-5-en-3-one, also known as Vince lactam, is a versatile intermediate in the synthesis of carbocyclic nucleosides . It is used as a precursor in the preparation of various therapeutic drugs . For instance, it is used in the synthesis of Amino-peramivir, a potent neuraminidase inhibitor, and five-membered analogs of 4-amino-5-halopentanoic acids as potential GABA aminotransferase (GABA-AT) inactivators .

Mode of Action

The exact mode of action of this compound depends on the specific therapeutic drug it is used to synthesize. For instance, when used to synthesize Amino-peramivir, it acts as a neuraminidase inhibitor, preventing the spread of influenza virus within the host . When used to synthesize potential GABA-AT inactivators, it could potentially inhibit the action of GABA aminotransferase, an enzyme that breaks down gamma-aminobutyric acid (GABA), thereby increasing the levels of this neurotransmitter in the brain .

Biochemical Pathways

This compound is involved in various biochemical pathways, depending on the therapeutic drugs it is used to synthesize . For instance, in the synthesis of Amino-peramivir, it is involved in the neuraminidase pathway, affecting the life cycle of the influenza virus . In the synthesis of potential GABA-AT inactivators, it is involved in the GABAergic pathway, potentially affecting neurotransmission .

Result of Action

The result of the action of this compound is the synthesis of various therapeutic drugs . These drugs can have a range of molecular and cellular effects, depending on their specific mechanisms of action. For instance, Amino-peramivir can inhibit the spread of the influenza virus within the host, while potential GABA-AT inactivators can increase the levels of GABA in the brain .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of therapeutic drugs using this compound would need to be carried out under specific conditions to ensure efficacy and stability. Furthermore, once the drugs are administered, factors such as pH, temperature, and the presence of other molecules can affect their action .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale biotransformation processes using whole cell catalysts. These processes can achieve high optical purity (>98% enantiomeric excess) and are suitable for large-scale production .

Comparison with Similar Compounds

Properties

IUPAC Name

2-azabicyclo[2.2.1]hept-5-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c8-6-4-1-2-5(3-4)7-6/h1-2,4-5H,3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUFYKNOXPZZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40868505
Record name 2-Azabicyclo[2.2.1]hept-5-en-3-one
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Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49805-30-3, 61865-48-3
Record name (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R,S)-2-Azabicyclo(2.2.1)hept-5-en-3-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Azabicyclo[2.2.1]hept-5-en-3-one
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Record name (R,S)-2-azabicyclo[2.2.1]hept-5-en-3-one
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Record name 2-Azabicyclo[2.2.1]hept-5-en-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Azabicyclo[2.2.1]hept-5-en-3-one?

A1: this compound has the molecular formula C6H7NO and a molecular weight of 109.13 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: 1H NMR data has been used to confirm the exo stereoconfiguration of the epoxide formed during the epoxidation of this compound. [] Additionally, Fourier transform microwave spectroscopy has been employed to study the compound and its monohydrated complex. []

Q3: How is this compound used in organic synthesis?

A3: this compound serves as a valuable starting material for the synthesis of various carbocyclic nucleosides, including antiviral agents like carbovir and abacavir. [, , , , ] It acts as a key intermediate in multi-step synthetic routes.

Q4: What types of reactions is this compound commonly involved in?

A4: The compound undergoes several key reactions:

  • Ring-opening metathesis: With allyltrimethylsilane, this reaction yields pyrrolidine derivatives. Catalyst selection is crucial for controlling regioselectivity. [, , ]
  • Sodium borohydride-mediated C-N bond cleavage: This reaction facilitates the synthesis of carbocyclic ribofuranosyl nucleosides. [, , ]
  • Electrophilic substitution: Reactions with bromine in the presence of acetic acid or fluoride ions lead to the formation of substituted 2-azanorbornan-3-ones. These can be further converted into cyclopentylamine derivatives, essential for synthesizing 3-deoxyribonucleosides. []
  • Hydroarylation: This reaction, followed by ring-opening, provides access to stereodefined trisubstituted cyclopentane analogs. []
  • Diels-Alder reactions: Analogues of this compound, when used as dienophiles, offer a route to carbocyclic C-nucleosides. []

Q5: Can the chemoselectivity of reactions involving this compound be controlled?

A5: Yes, the chemoselectivity of metathesis reactions involving this compound can be influenced by the choice of catalyst and the presence or absence of an external alkene (cross-metathesis partner). []

Q6: How is microwave irradiation utilized in reactions involving this compound?

A6: Microwave irradiation has proven effective in accelerating various reactions, including copper-catalyzed N-arylation [, ], rhodium-catalyzed C-arylation [, ], and cycloaddition reactions with azides. []

Q7: Is this compound chiral?

A7: Yes, this compound is a chiral molecule. Its enantiomers find extensive use as synthons. [, , , , , ]

Q8: How can the enantiomers of this compound be obtained?

A8: Enantiopure forms of this compound are accessible through:

  • Enzymatic resolution: This is often achieved using lipases or lactamases for enantioselective acylation or hydrolysis. [, , , ]
  • Chemical transformation: One enantiomer can be converted into the other via a multi-step sequence involving a skeletal rearrangement. []

Q9: What is the significance of enantiomerically pure this compound?

A9: Enantiomerically pure this compound, particularly the (−)-enantiomer, is crucial for synthesizing antiviral drugs such as carbovir and abacavir. [, ]

Q10: How can the stereoselectivity of reactions involving this compound be controlled?

A10: Controlling the stereochemical outcome often relies on:

  • Protecting group selection: The choice of the N-H protecting group in reactions like osmium tetraoxide-catalyzed hydroxylation can direct the stereochemistry of the product. []
  • Choice of reagents and reaction conditions: For instance, epoxidation using potassium hydrogen persulfate favors exo-epoxide formation. []

Q11: What are the key therapeutic applications of compounds derived from this compound?

A11: Derivatives of this compound have shown promise in the following areas:

  • Antiviral activity: They are essential building blocks for synthesizing nucleoside analogs active against HIV and hepatitis B virus. [, , , ]
  • Glycosidase inhibition: Derivatives, particularly hydroxylated cyclopentylamines and dihydroxynicotinic acids, show potential as glycosidase inhibitors. []
  • P2Y14R antagonism: Bridged piperidine analogues exhibit promising affinity for the P2Y14R receptor, suggesting potential applications in treating inflammatory and respiratory diseases. []

Q12: Are there any notable drug candidates based on this compound?

A12: Yes, several notable drug candidates are based on this scaffold:

  • Carbovir and abacavir: These are anti-HIV drugs developed from this compound. [, , ]
  • Peramivir: This is an antiviral drug used to treat influenza, and its synthesis utilizes a this compound derivative. [, ]
  • MRS4738 and MRS4815: These are potent P2Y14R antagonists with demonstrated antihyperalgesic and antiasthmatic activity in vivo. []

Q13: What analytical methods are employed for studying this compound?

A13: Several techniques are commonly used:

  • High-performance liquid chromatography (HPLC): This is particularly useful for separating and quantifying enantiomers of this compound using chiral stationary phases. []
  • Fourier transform microwave spectroscopy: This technique provides insights into the structure and properties of the compound and its hydrated complexes in the gas phase. []

Q14: How is computational chemistry applied to research on this compound?

A14: Computational tools are essential for:

  • Understanding reaction mechanisms: For instance, theoretical calculations help elucidate the mechanism of hydrolysis of the tosyl cyanide-cyclopentadiene adduct to this compound. []
  • Structure-activity relationship (SAR) studies: Computational modeling assists in rationalizing the observed biological activities of various derivatives and guiding the design of new compounds. []

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